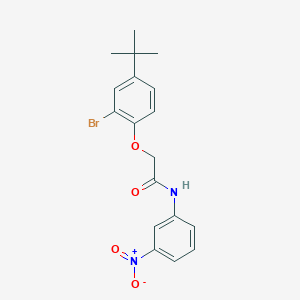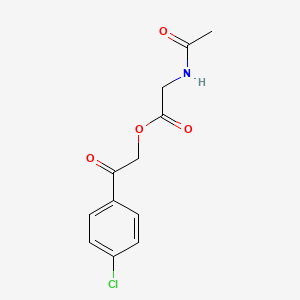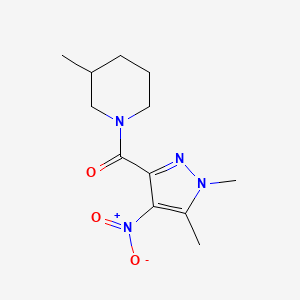
2-(2-bromo-4-tert-butylphenoxy)-N-(3-nitrophenyl)acetamide
Übersicht
Beschreibung
2-(2-bromo-4-tert-butylphenoxy)-N-(3-nitrophenyl)acetamide is an organic compound that features a complex structure with multiple functional groups It is characterized by the presence of a bromine atom, a tert-butyl group, a phenoxy group, and a nitrophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromo-4-tert-butylphenoxy)-N-(3-nitrophenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Alkylation: The addition of a tert-butyl group to the brominated phenol.
Acetylation: The formation of the acetamide linkage by reacting the nitrophenyl derivative with an appropriate acylating agent.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-bromo-4-tert-butylphenoxy)-N-(3-nitrophenyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amine group.
Oxidation Reactions: The phenoxy group can be oxidized under certain conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide in acetone can facilitate the substitution of the bromine atom.
Reduction: Catalytic hydrogenation using palladium on carbon can reduce the nitro group.
Oxidation: Strong oxidizing agents like potassium permanganate can oxidize the phenoxy group.
Major Products
Substitution: Products with different substituents replacing the bromine atom.
Reduction: Formation of 2-(2-amino-4-tert-butylphenoxy)-N-(3-nitrophenyl)acetamide.
Oxidation: Formation of phenolic derivatives.
Wissenschaftliche Forschungsanwendungen
2-(2-bromo-4-tert-butylphenoxy)-N-(3-nitrophenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(2-bromo-4-tert-butylphenoxy)-N-(3-nitrophenyl)acetamide depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the nitro group suggests potential involvement in redox reactions, while the phenoxy group may facilitate binding to hydrophobic pockets in proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-bromo-4-tert-butylphenoxy)-N-(3-aminophenyl)acetamide: Similar structure but with an amino group instead of a nitro group.
2-(2-chloro-4-tert-butylphenoxy)-N-(3-nitrophenyl)acetamide: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness
2-(2-bromo-4-tert-butylphenoxy)-N-(3-nitrophenyl)acetamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both bromine and nitro groups allows for diverse chemical transformations and applications.
Eigenschaften
IUPAC Name |
2-(2-bromo-4-tert-butylphenoxy)-N-(3-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O4/c1-18(2,3)12-7-8-16(15(19)9-12)25-11-17(22)20-13-5-4-6-14(10-13)21(23)24/h4-10H,11H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYUGLEXQWSVEDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OCC(=O)NC2=CC(=CC=C2)[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(cyanomethyl)phenyl]-1-(4-methylphenyl)methanesulfonamide](/img/structure/B4852776.png)


![1-(FURAN-2-CARBONYL)-N-[(OXOLAN-2-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE](/img/structure/B4852797.png)
![3-[(pyridin-3-ylamino)sulfonyl]benzoic acid](/img/structure/B4852820.png)
![N-{4-[4-(2-FLUOROPHENYL)PIPERAZINE-1-CARBONYL]PHENYL}PENTANAMIDE](/img/structure/B4852824.png)
![N-cycloheptyl-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide](/img/structure/B4852831.png)
![N-(4-acetylphenyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide](/img/structure/B4852839.png)
![N-[2-(3-chlorophenyl)ethyl]-2,5-difluorobenzenesulfonamide](/img/structure/B4852850.png)
![Ethyl 6-methyl-2-{[(phenylcarbonyl)carbamothioyl]amino}-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B4852851.png)
![2,6-dimethoxy-N-{4-[2-(propan-2-yl)-1H-imidazol-1-yl]phenyl}benzamide](/img/structure/B4852856.png)

![1-(3-CHLOROPHENYL)-3-ETHYL-3-{[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}UREA](/img/structure/B4852870.png)
![4-{[4-(methylthio)-3-(1-piperidinylcarbonyl)phenyl]sulfonyl}morpholine](/img/structure/B4852872.png)
